3-(4-methoxybenzyl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one
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Overview
Description
3-(4-methoxybenzyl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a complex heterocyclic compound that belongs to the class of chromeno[6,7-e][1,3]oxazines. This compound is known for its potential biological activities, including antitumor, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxybenzyl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one typically involves a multi-step process. One common method includes the following steps:
Formation of the chromene core: This step involves the cyclization of a suitable phenol derivative with an aldehyde under acidic conditions to form the chromene core.
Introduction of the oxazine ring: The chromene intermediate is then reacted with an amine and formaldehyde under basic conditions to form the oxazine ring.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method allows for the efficient production of the compound with high purity and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxybenzyl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxazine ring to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
3-(4-methoxybenzyl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antitumor agent due to its ability to inhibit cancer cell growth.
Medicine: Explored for its anti-inflammatory and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-methoxybenzyl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one involves its interaction with various molecular targets and pathways:
Antitumor Activity: The compound inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Anti-inflammatory Activity: It reduces inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Antimicrobial Activity: The compound disrupts the cell membrane of microorganisms, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
2H-benzo[b][1,4]oxazin-3(4H)-one: Known for its antitumor and anti-inflammatory activities.
Quinazoline Derivatives: Exhibits a broad range of biological activities, including anticancer and antibacterial properties.
Uniqueness
3-(4-methoxybenzyl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is unique due to its specific structural features, which contribute to its distinct biological activities. The presence of the methoxybenzyl and phenyl groups enhances its ability to interact with various molecular targets, making it a promising candidate for drug development .
Properties
Molecular Formula |
C26H23NO4 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-10-methyl-6-phenyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one |
InChI |
InChI=1S/C26H23NO4/c1-17-25-20(15-27(16-30-25)14-18-8-10-21(29-2)11-9-18)12-23-22(13-24(28)31-26(17)23)19-6-4-3-5-7-19/h3-13H,14-16H2,1-2H3 |
InChI Key |
ITZMJKXCZYAVNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C=C3C4=CC=CC=C4)CN(CO2)CC5=CC=C(C=C5)OC |
Origin of Product |
United States |
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